Yellow RFS
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2491-71-6 |
|---|---|
Molecular Formula |
C12H11N3NaO3S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O3S.Na/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18); |
InChI Key |
SMMDDIFMWRXWHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |
Other CAS No. |
2491-71-6 |
Pictograms |
Irritant |
Related CAS |
104-23-4 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Elucidation of Synthetic Pathways
The creation of yellow azo dyes hinges on the reaction between a primary aromatic amine, which is converted into a diazonium salt, and a suitable coupling component. libretexts.org
The general reaction scheme is as follows:
Diazotization: An aromatic amine (the diazo component) is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), at low temperatures (0–5 °C) to form a relatively unstable diazonium salt. libretexts.orgresearchgate.net
Azo Coupling: The diazonium salt, acting as an electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye. libretexts.orgsioc-journal.cn
A classic example is the synthesis of p-aminoazobenzene, also known as Aniline Yellow. researchgate.net In this process, aniline serves as both the diazo component and, in a subsequent step, the coupling component. The reaction proceeds through the formation of a benzenediazonium (B1195382) chloride intermediate. researchgate.net
Novel Reaction Strategies for Compound Formation
Modern synthetic strategies focus on improving efficiency, safety, and environmental outcomes.
Continuous-Flow Synthesis: Continuous-flow microreactor systems have been developed for the synthesis of azo pigments like Yellow 14. This technology offers precise control over reaction parameters such as stoichiometry and temperature, leading to reduced by-product formation and enhanced safety by quickly dissipating reaction heat. A three-stream micromixing process, which accurately controls the pH of the coupling reaction, has been shown to increase the purity of Pigment Yellow 14 by over 9% compared to two-stream methods. acs.org
Multi-Component Reactions: The Ugi four-component reaction (Ugi-4CR) has been employed as a diversity-oriented tool to create novel, structurally diverse azo disperse dyes. This one-pot reaction allows for the efficient synthesis of complex molecules from simple starting materials, yielding dyes with improved fastness properties due to the introduction of multiple functional groups and increased molecular weight. researchgate.net
Solvent-Free and Microwave-Assisted Synthesis: To reduce the environmental impact, methods that eliminate the need for high-boiling organic solvents are being developed. One such method for preparing a type of disperse yellow dye involves the direct condensation of reactants in a kneading device at high temperatures, which simplifies the process and reduces wastewater. cuny.edu Microwave-assisted synthesis has also been demonstrated as a rapid and convenient route for preparing unsymmetrical azo dyes in a single, metal-catalyst-free step. Current time information in Bangalore, IN.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing yield and purity. Key factors include temperature, pH, and reactant ratios.
pH Adjustment: The pH of the coupling reaction is critical. The reactivity of the coupling component is highly pH-dependent. For instance, phenols are typically coupled under weakly alkaline conditions (pH 8-10) to form the more reactive phenoxide ion, while aromatic amines are coupled under weakly acidic conditions (pH 4-7) to ensure a sufficient concentration of the free amine, which is the reactive species. sioc-journal.cnresearchgate.net
Reactant Stoichiometry: Precise control of the molar ratios of the reactants is essential. In a novel synthesis for a disperse yellow dye, a molar ratio of 1:1.02 to 1:1.2 for meta-aminophenol to sodium nitrite was found to be optimal for the initial diazotization step. rsc.org
The table below summarizes optimized conditions for the synthesis of a generic disperse yellow dye.
| Reaction Step | Parameter | Optimized Range | Reference |
| Diazotization | Temperature | -5 to 15 °C | rsc.org |
| Acidity | 0.5 to 5% | rsc.org | |
| Reactant Molar Ratio | 1:1.02 - 1.2 (Amine:Nitrite) | rsc.org | |
| Coupling | Temperature | 0 to 25 °C | rsc.org |
| Esterification | Temperature | 0 to 30 °C | rsc.org |
| pH | 9 to 13 | rsc.org |
Regioselective and Stereoselective Synthesis Approaches
The position of the azo coupling on the aromatic ring is governed by the directing effects of the substituents on the coupling component. This is a form of regioselectivity.
Regioselectivity: The coupling reaction is an electrophilic aromatic substitution. The incoming diazonium group is directed to specific positions on the coupling component's ring. For phenols and anilines, the coupling occurs almost exclusively at the para position relative to the hydroxyl or amino group. If the para position is blocked, coupling may occur at an ortho position. This inherent regioselectivity is a cornerstone of azo dye synthesis. researchgate.netsioc-journal.cn
Stereoselectivity: The azo group (-N=N-) can exist as two geometric isomers, (E)- and (Z)-. The (E)-isomer, where the aromatic groups are on opposite sides of the azo bond, is thermodynamically more stable and is the predominant or exclusive product under normal synthetic conditions. The conversion between isomers, known as cis/trans isomerization, can often be induced by light. researchgate.net
Post-Synthetic Modifications and Derivatization
Post-synthetic modification (PSM) involves the chemical alteration of a pre-formed dye molecule to fine-tune its properties. This is a powerful tool for creating new dyes without developing a synthetic pathway from scratch.
Introduction of Functional Groups: Azo dyes can be modified to introduce new functionalities. For example, a hydroxylated azobenzene (B91143) chromophore can undergo a two-step post-modification to incorporate an α-phenyl diazo ester moiety, which can improve the dye's fixation properties on certain fibers. acs.org
Modification of Heterocyclic Scaffolds: In azo dyes containing heterocyclic rings like imidazole (B134444), post-synthetic methylation can be performed on the imidazole ring using an alkylating agent after the initial azo coupling is complete. unb.ca This modification can alter the dye's color and application properties.
Covalent Attachment to Substrates: PSM is also a key strategy for functionalizing materials. An azo functionality can be covalently introduced into a metal-organic framework (MOF) by reacting an amine-functionalized MOF with reactants like p-phenylazobenzoylchloride. This creates a "smart" material where the azo group's photo-switchable nature can alter the material's properties, such as gas adsorption. conicet.gov.ar
Mechanistic Studies of Synthetic Transformations
The primary mechanism in the synthesis of yellow azo dyes is electrophilic aromatic substitution.
Diazotization Mechanism: The formation of the active electrophile, the nitrosonium ion (NO⁺), occurs from the protonation of nitrous acid. The aromatic amine then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed.
Azo Coupling Mechanism: The coupling reaction proceeds via a two-step mechanism. In the first, slow step, the diazonium ion attacks the electron-rich aromatic ring of the coupling component, forming a carbocation intermediate known as a sigma complex or arenium ion. In the second, fast step, a proton is lost from this intermediate, restoring the aromaticity of the ring and forming the final, stable azo compound. researchgate.net
The chemical transformation can also be studied from a degradation perspective. The decolorization of azo dyes often involves the reductive cleavage of the azo bond (-N=N-). Studies using zero-valent iron (ZVI) have shown that this cleavage breaks the chromophore, leading to the formation of aromatic amines. Understanding these degradation pathways is crucial for environmental remediation efforts. Theoretical studies suggest that the N=N bond is preferentially broken over the C-N bonds in the molecule.
Advanced Reaction Mechanisms and Chemical Reactivity
Fundamental Mechanisms of Chemical Reactions
The core reactivity of Yellow RFS revolves around the azo bond and the aromatic systems. These reactions are fundamental to its synthesis, degradation, and chemical transformations.
Electron transfer is a key process in the reduction of this compound and other azo dyes. The azo bond is susceptible to reduction, which leads to the cleavage of the molecule. This process is of significant environmental and industrial relevance, particularly in the context of wastewater treatment.
The reduction of azo dyes can be facilitated by chemical reducing agents or through catalytic processes. In a common laboratory and industrial method, sodium borohydride (B1222165) (NaBH₄) is used as a reducing agent. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to one of the nitrogen atoms in the azo group. This initiates the electron transfer, leading to the eventual cleavage of the N=N bond.
Catalytic reduction, often employing metal nanoparticles (e.g., gold or silver), provides an efficient pathway for electron transfer. researchgate.netresearchgate.net In this mechanism, the nanoparticles act as electron relays. The process can be summarized as follows:
The reducing agent (e.g., NaBH₄) donates electrons to the metal nanoparticle.
The azo dye molecule adsorbs onto the surface of the nanoparticle.
The nanoparticle transfers the accepted electrons to the azo bond of the adsorbed dye molecule. researchgate.net
This electron transfer weakens and ultimately breaks the azo bond, leading to the formation of corresponding aromatic amines. researchgate.net
The efficiency of this catalytic reduction is influenced by factors such as the size and shape of the nanoparticles and the chemical structure of the azo dye. researchgate.net
Bond Formation: The synthesis of this compound (4'-aminoazobenzene-4-sulfonic acid) involves the formation of the characteristic azo bond through a diazotization and coupling reaction. The general steps are:
Diazotization: An aromatic amine, in this case, sulfanilic acid, is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt.
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound. For this compound, this would be aniline (B41778). The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, resulting in the formation of the C-N=N-C linkage. google.com
A specific patented method describes the coupling of diazotized sulfanilic acid with N-(sulfomethyl)aniline, followed by acid hydrolysis to remove the sulfomethyl group and yield 4'-aminoazobenzene-4-sulfonic acid. google.com
Bond Cleavage: The most significant bond cleavage reaction for this compound is the reductive cleavage of the azo bond (-N=N-). This reaction breaks the chromophore of the dye, resulting in decolorization and the formation of two separate aromatic amines. For this compound, reductive cleavage yields sulfanilic acid and p-phenylenediamine.
This cleavage can be initiated by various means, including:
Chemical Reduction: As discussed, strong reducing agents can break the azo bond.
Photocatalytic Oxidation: Under UV or visible light, semiconductor photocatalysts can generate highly reactive species that attack and cleave the azo bond. scielo.org.mx
Biological/Enzymatic Action: Certain microorganisms and enzymes, such as azoreductases found in liver cells and gut bacteria, can reductively cleave the azo linkage. ncsu.edu
Additionally, under strong photo-irradiation, heterolytic cleavage of the C–N bond between the aromatic ring and the azo group can occur, leading to the formation of different fragmentation products, such as phenyl and benzenediazonium (B1195382) cations in related azobenzene (B91143) compounds. conicet.gov.ar
Electron Transfer Pathways
Photoreactivity and Photochemical Transformations
This compound, like other azobenzene derivatives, exhibits significant photoreactivity. The primary photochemical processes are photoisomerization and photocatalytic degradation.
Photoisomerization: A fundamental photochemical reaction of azobenzenes is the reversible trans-cis isomerization around the N=N double bond. mdpi.com
The trans isomer is generally more thermodynamically stable.
Upon absorption of light of a suitable wavelength (typically in the UV-A region for the π→π* transition), the molecule can isomerize to the cis form. mdpi.com
The cis isomer can then revert to the trans form either thermally or by irradiation with light of a different wavelength (often in the visible region for the n→π* transition). researchgate.net
The rate of thermal cis-to-trans isomerization can be highly dependent on the solvent polarity, with accelerated rates observed in more polar solvents for aminoazobenzenes. researchgate.net This isomerization property is the basis for applications in photo-switchable materials and molecular machines. aip.org
Photocatalytic Degradation: In the presence of semiconductor photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO) and a light source, this compound can undergo oxidative degradation. nih.govmedcraveonline.com The general mechanism is as follows:
The semiconductor absorbs photons with energy greater than its band gap, creating electron-hole pairs (e⁻/h⁺). nih.gov
The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents and can directly oxidize the dye molecule or react with water to form hydroxyl radicals (•OH). mdpi.com
The electrons (e⁻) in the conduction band can react with adsorbed molecular oxygen to produce superoxide (B77818) radical anions (O₂•⁻). medcraveonline.commdpi.com
These highly reactive oxygen species (ROS), particularly •OH radicals, are non-selective and can attack the azo dye, leading to the cleavage of the azo bond and subsequent mineralization of the aromatic intermediates into CO₂, H₂O, and inorganic ions. nih.govlidsen.com
The efficiency of this process is influenced by factors such as pH, catalyst loading, and the presence of other substances in the solution. mdpi.commdpi.com
Catalytic Mechanisms Involving the Compound
This compound can be a substrate in various catalytic reactions, primarily those aimed at its degradation.
Catalytic Reduction: As mentioned in section 3.1.1, metal nanoparticles are effective catalysts for the reduction of this compound. The nanoparticles act as a bridge for electron transfer from a donor (like NaBH₄) to the azo dye. researchgate.net The catalytic cycle involves the adsorption of both the electron donor and the dye onto the nanoparticle surface, facilitating the efficient transfer of electrons to the azo linkage, which is the rate-determining step for the cleavage.
Photocatalytic Oxidation: In photocatalysis, this compound itself does not act as the catalyst but as the target substrate. The semiconductor material is the photocatalyst. The mechanism, detailed in section 3.2, involves the generation of electron-hole pairs in the catalyst upon light absorption. nih.gov The presence of chelating agents like oxalate (B1200264) can enhance the photocatalytic activity in iron-based systems by facilitating the Fe³⁺/Fe²⁺ redox cycle, which in turn generates more reactive radicals to degrade the dye. mdpi.com
Interaction Mechanisms with Biological Macromolecules
The interaction of sulfonated azo dyes like this compound with biological macromolecules, particularly proteins, is of significant interest in toxicology and biochemistry. The primary forces driving these interactions are electrostatic and hydrophobic in nature.
Protein Binding: Studies on the interaction of various sulfonated azo dyes with proteins such as bovine serum albumin (BSA) have revealed specific binding mechanisms. imist.maimist.ma
Electrostatic Interactions: The negatively charged sulfonate group (-SO₃⁻) of this compound can form strong electrostatic interactions or salt bridges with positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine. acs.org
Hydrophobic Interactions: The nonpolar aromatic rings of the azobenzene structure can interact with hydrophobic pockets or patches on the protein surface. Thermodynamic studies on similar dye-protein systems indicate that hydrophobic forces often play a major role in the binding process. imist.maimist.ma
Hydrogen Bonding: The amino group and the azo nitrogen atoms can act as hydrogen bond acceptors or donors, further stabilizing the dye-protein complex.
These interactions can lead to conformational changes in the protein and can quench its intrinsic fluorescence (e.g., from tryptophan residues), a phenomenon often used to study the binding affinity and kinetics. imist.maimist.ma The binding of these dyes can affect the protein's biological function. Molecular docking studies have been employed to visualize and identify the specific binding sites of sulfonated azo dyes within the subdomains of proteins like albumin. imist.ma The study of these interactions is crucial for understanding the transport, distribution, and potential toxicity of such compounds in biological systems. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic properties of Yellow RFS, which dictate its color, reactivity, and intermolecular interactions. The structure of a related compound, Scnlene golden this compound, is noted as O₂N-{fNH-{}N=N-{}t)I. NO₂ r;~. kvmwai.edu.in This structure contains chromophores, which are unsaturated groups responsible for the compound's color. kvmwai.edu.in The nitro groups (NO₂) and the azo group (-N=N-) are key chromophores that contribute to its yellow color.
The color of a dye is related to its chemical constitution, which is composed of chromophores and auxochromes. kvmwai.edu.in In organic compounds, color typically arises from the presence of certain unsaturated groups known as chromophores. kvmwai.edu.in For instance, nitrobenzene (B124822) is pale yellow, while azobenzene (B91143) is orange-red. scribd.com The presence of auxochromes, such as the amino group (-NH-), can modify the intensity and shade of the color. scribd.com
The absorption of light by this compound involves the excitation of electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital). The energy difference between the HOMO and LUMO determines the wavelength of light absorbed. For a compound to appear yellow, it absorbs light in the violet region of the electromagnetic spectrum.
Molecular Modeling and Simulation of Conformational Dynamics
Molecular modeling and simulations allow for the exploration of the three-dimensional structure and flexibility of this compound. The conformational dynamics, or the different shapes the molecule can adopt, are crucial for its interaction with other molecules and materials.
A study on related RF-Cn compounds, which are bivalent inhibitors, utilized the Gramm-X protein-protein docking web server and the semi-empirical PM6 method in the Gaussian 09 program to determine possible binding structures. google.com This suggests that similar computational methods could be employed to study the conformational preferences of this compound and its interactions with substrates.
Prediction of Reaction Pathways and Energetics
Computational chemistry can predict the most likely pathways for chemical reactions involving this compound and the associated energy changes. This is valuable for understanding its synthesis, degradation, and potential reactivity with other substances.
The synthesis of azo dyes often involves a diazotization reaction followed by a coupling reaction. scribd.com For instance, the synthesis of Thioindigo, another dye, involves the reaction of thiosalicylic acid with chloroacetic acid, followed by fusion with sodium hydroxide (B78521) and oxidation. scribd.com While the specific reaction pathway for this compound is not detailed, it likely involves the diazotization of an aromatic amine and subsequent coupling with a suitable aromatic compound containing an amino group.
A study involving this compound investigated its behavior in the presence of various metal ions. dss.go.th It was noted that transition metal ions can cause a shift in the characteristic absorption frequencies of the dye, suggesting the formation of metal-dye complexes. dss.go.th Computational methods could be used to model the structures of these complexes and calculate their binding energies, providing insight into their stability and the nature of the dye-metal interaction. For example, Job's method of continuous variation has been used to estimate the structure and stability of resulting complexes from plots of optical density differences. dss.go.th
Development of Structure-Activity Relationship Models
Structure-Activity Relationship (SAR) models are computational models that correlate the chemical structure of a molecule with its biological activity or a specific property. For a dye like this compound, this could relate its structure to properties like color fastness, binding affinity to a substrate, or its behavior in different environments.
A study on a series of RF-Cn derivatives was conducted to determine the appropriate chain length for a bivalent inhibitor and to identify the structure-activity relationship. google.com This highlights the approach of systematically modifying the chemical structure to understand its effect on a particular function.
In the context of dyes, SAR studies can help in understanding how modifications to the chromophores and auxochromes affect the color and fastness properties. For example, a direct relationship exists between the chemical structure of acid dyes and their dyeing and wetfastness properties. scribd.com
Computational Design of Analogues and Derivatives
The insights gained from theoretical studies can be used to computationally design new molecules, or analogues and derivatives of this compound, with improved or specific properties. This rational design approach is more efficient than traditional trial-and-error synthesis.
Based on the understanding of the chromophores and auxochromes in this compound, new derivatives could be designed with altered colors or improved stability. For example, by changing the substituents on the aromatic rings, it might be possible to shift the absorption maximum to produce different shades of yellow or even other colors.
The work on RF-Cn derivatives, where the length of a hydrocarbon chain was varied, is a practical example of designing analogues to optimize a specific property, in that case, inhibitory activity. google.com Similar strategies could be applied to this compound to design new dyes with tailored characteristics for specific applications.
Sophisticated Analytical Methodologies and Characterization
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopy is fundamental to the structural elucidation of Yellow RFS, providing detailed information about its atomic composition, bonding, and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules like this compound. While full spectral data for this specific compound is not widely published, chemical suppliers confirm its structure using NMR. tcichemicals.comtcichemicals.com The analysis would involve both ¹H and ¹³C NMR to map the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the aromatic protons on the two distinct benzene (B151609) rings would exhibit characteristic chemical shifts and coupling patterns. The protons on the ring bearing the amino group (-NH₂) would appear in a different region compared to those on the ring with the sulfonate group (-SO₃Na), and their splitting patterns would reveal their ortho, meta, and para relationships. Similarly, ¹³C NMR would provide distinct signals for each carbon atom in the molecule, including the two carbons linked by the azo (-N=N-) bridge and the carbons bonded to the amino and sulfonate substituents. The combination of these NMR techniques provides definitive evidence of the compound's connectivity and validates its identity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound (Based on data for structurally similar compounds like 4-aminoazobenzene (B166484) and sulfanilic acid)
| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Information Provided |
| ¹H | Aromatic C-H (Amino-substituted ring) | 6.5 - 7.5 | Electronic environment and proton-proton coupling |
| ¹H | Aromatic C-H (Sulfonate-substituted ring) | 7.5 - 8.0 | Deshielding effect of the sulfonate group |
| ¹H | Amine N-H | 3.5 - 5.0 (broad) | Presence of the primary amine group |
| ¹³C | Aromatic C-H | 114 - 130 | Carbon skeleton of benzene rings |
| ¹³C | Aromatic C-N (Amino) | 145 - 155 | Carbon attached to the electron-donating amino group |
| ¹³C | Aromatic C-S (Sulfonate) | 140 - 150 | Carbon attached to the electron-withdrawing sulfonate group |
| ¹³C | Aromatic C-N (Azo) | 140 - 155 | Carbons involved in the azo linkage |
This is an interactive table. Click on the headers to learn more about the data.
Vibrational and electronic spectroscopy techniques probe the energy levels associated with molecular vibrations and electron transitions, respectively.
Vibrational Spectroscopy (FTIR and Raman) Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy are used to identify the functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. The azo linkage, sulfonate group, amino group, and substituted benzene rings all have distinct vibrational modes. For instance, FTIR analysis of a related azo dye synthesized from 4-aminobenzenesulfonic acid showed a characteristic absorption band for the N=N group at 1450 cm⁻¹ and the disappearance of -NH₂ stretching bands from the parent compound. journalijar.com The spectra for this compound would be expected to show strong absorptions corresponding to the stretching and bending of these groups, confirming the presence of all key structural components.
Table 2: Key Vibrational Frequencies for this compound Functional Groups (Based on literature data for related compounds)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | FTIR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | FTIR/Raman |
| Azo (-N=N-) | N=N Stretch | 1400 - 1450 | Raman/FTIR journalijar.com |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | FTIR/Raman |
| Sulfonate (SO₃⁻) | S=O Asymmetric Stretch | 1150 - 1250 | FTIR |
| Sulfonate (SO₃⁻) | S=O Symmetric Stretch | 1030 - 1080 | FTIR |
| Aromatic C-H | C-H Out-of-Plane Bend | 750 - 900 | FTIR |
This is an interactive table. Click on the headers to learn more about the data.
Electronic Spectroscopy (UV-Visible) UV-Visible spectroscopy is used to study the electronic transitions that give this compound its characteristic color. The molecule's extensive conjugated system, formed by the two phenyl rings linked by the azo group, allows for π → π* and n → π* electronic transitions upon absorption of light in the visible region. A study of a new azo dye derived from 4-aminobenzenesulfonic acid used UV spectroscopy to identify its maximum absorption wavelength (λmax). journalijar.com Determining the λmax for this compound is crucial not only for understanding its color properties but also for quantitative analysis, as it establishes the optimal wavelength for detection in techniques like HPLC.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be ionized, and its molecular ion can be detected. The expected molecular weight for the sodium salt (C₁₂H₁₀N₃NaO₃S) is 299.28 g/mol . tcichemicals.com
High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the compound's elemental formula. Furthermore, tandem mass spectrometry (MS/MS) is employed to study the molecule's fragmentation patterns. In this technique, the molecular ion is isolated and fragmented, and the masses of the resulting fragments are analyzed. For this compound, the most probable fragmentation pathway involves the cleavage of the azo bond, which is the weakest linkage in the structure. gcms.cz This would yield fragment ions corresponding to its precursor amines, providing definitive structural confirmation.
Vibrational and Electronic Spectroscopy
Chromatographic and Separation Science Applications
Chromatographic methods are indispensable for separating this compound from impurities and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and is used by chemical suppliers for quality control, with typical purities reported as greater than 98.0%. tcichemicals.comtcichemicals.comtcichemicals.com The analysis is most commonly performed using a reversed-phase (RP) method.
A typical HPLC setup for an azo dye like this compound involves a C18 stationary phase column. sielc.com The mobile phase is generally a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid). sielc.comresearchgate.net Detection is achieved using a UV-Vis or a Diode Array Detector (DAD) set to the compound's λmax. This method allows for the efficient separation of this compound from synthesis precursors, byproducts, or degradation products. sielc.com
Table 3: Typical HPLC Parameters for Azo Dye Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) sielc.com |
| Mobile Phase A | Aqueous buffer (e.g., water with formic or phosphoric acid) sielc.com |
| Mobile Phase B | Acetonitrile or Methanol sielc.com |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) at λmax |
| Application | Purity assessment and quantification tcichemicals.comtcichemicals.com |
This is an interactive table. Click on the headers to learn more about the data.
Direct analysis of this compound using Gas Chromatography (GC) is not feasible. As a sodium salt, the compound is non-volatile and would thermally decompose at the high temperatures required for GC injection. lcms.cz
However, hyphenated GC-MS is a critical technique for the indirect analysis of azo dyes, particularly in the context of safety regulations for consumer products. restek.comoup.com Regulations in many regions ban azo dyes that can break down to form certain carcinogenic primary aromatic amines (PAAs). gcms.czlcms.cz To test for this, a sample is subjected to a chemical reduction step (e.g., with sodium dithionite) that cleaves the azo bond. gcms.cz The resulting amines, which are more volatile, are then extracted and analyzed by GC-MS. gcms.czresearchgate.net This method allows for the sensitive and specific identification and quantification of any regulated amines that may have been formed from the parent dye. Therefore, while GC is not used to analyze the intact this compound molecule, GC-MS is the standard method for analyzing its reductive cleavage products. restek.com
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is an invaluable and rapid technique for monitoring the progress of a chemical reaction by separating components of a mixture based on their differential affinities for a stationary and a mobile phase. wikipedia.orgamherst.edu In the synthesis of yellow dyes, TLC is routinely used to track the consumption of starting materials and the formation of the final product. wikipedia.orgchemistryhall.com
The principle of TLC involves spotting a small quantity of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel or alumina. wikipedia.orgamherst.edu The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which travels up the plate via capillary action. wikipedia.orgamherst.edu Compounds with a higher affinity for the mobile phase and lower affinity for the stationary phase travel further up the plate, resulting in separation. wikipedia.org
For a typical synthesis of a yellow azo dye, three lanes are spotted on the TLC plate: the starting material, the reaction mixture at a specific time point, and a "cospot" containing both the starting material and the reaction mixture. rochester.edu This allows for a clear visual assessment of the reaction's progression. The disappearance of the starting material spot and the appearance of a new spot for the product indicate a successful transformation. wikipedia.org The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying the different components. chemistryhall.comsilicycle.com
Table 1: Illustrative TLC Monitoring of a Yellow Dye Synthesis
| Lane | Description | Observation | Calculated Rf | Interpretation |
| 1 | Starting Material (e.g., a diazonium salt precursor) | Single spot | 0.75 | Reference for reactant |
| 2 | Reaction Mixture (at t = 2 hours) | Two spots observed | Product: 0.40, Starting Material: 0.75 | Incomplete reaction, both product and reactant present |
| 3 | Cospot | Two distinct spots | 0.40 and 0.75 | Confirms identity of product and remaining reactant |
| 4 | Reaction Mixture (at t = 6 hours) | Single spot | 0.40 | Reaction completion |
Note: The Rf values are hypothetical and depend on the specific compounds, stationary phase, and mobile phase used.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. For complex organic molecules like pigments, where isomerism is common, X-ray crystallography is the definitive method for structural elucidation. wikipedia.orgrsc.org
In a study on Pigment Yellow 110, a compound chemically related to the class of dyes to which this compound belongs, X-ray powder diffraction (XRPD) was used to determine its crystal structure. researchgate.net The analysis revealed the existence of two polymorphic forms, α and β, which have different crystal packing and, consequently, slightly different physical properties. researchgate.net Both forms were found to crystallize in layered structures composed of infinite chains of hydrogen-bonded molecules. researchgate.net
The process involves irradiating a single crystal or a crystalline powder with a beam of X-rays and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is then used to generate an electron density map of the crystal, from which the atomic positions can be determined. wikipedia.org
Table 2: Crystallographic Data for β-Pigment Yellow 110
| Parameter | Value |
| Chemical Formula | C₂₂H₆Cl₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 10.3857(3) |
| b (Å) | 3.8418(1) |
| c (Å) | 13.9113(4) |
| β (°) | 105.999(1) |
| Volume (ų) | 533.94(3) |
| Z (molecules/unit cell) | 1 |
Data sourced from a study on the crystal structures of Pigment Yellow 110. researchgate.net
Electrochemical Characterization Methods
Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to study the redox properties of a chemical compound. These techniques provide information about the oxidation and reduction potentials of a molecule, which can be related to its electronic structure and stability. For dyes, electrochemical properties can influence their color, lightfastness, and interaction with other materials.
The electrochemical behavior of azo dyes like Sunset Yellow (a water-soluble yellow dye) has been investigated using modified glassy carbon electrodes. mdpi.com In a typical experiment, the dye is dissolved in a solution containing a supporting electrolyte, and a potential is swept between two limits. The resulting current is measured as a function of the applied potential, producing a voltammogram. The peaks in the voltammogram correspond to the oxidation or reduction of the electroactive species.
For instance, studies on chalcogen-naphthoquinone-1,2,3-triazole hybrids, which are complex heterocyclic molecules, have shown two irreversible oxidation peaks and two irreversible reduction peaks in their cyclic voltammograms. rsc.org This indicates that the molecules can undergo multiple electron transfer processes. The electrochemical characterization of a new yellow dye would similarly map its redox behavior, providing insights into its electronic properties.
Table 3: Electrochemical Data for a Representative Azo Dye (Sunset Yellow)
| Technique | Parameter | Observation |
| Square Wave Voltammetry (SWV) | Oxidation Peak Potential | An obvious oxidation peak is observed around +0.68 V. |
| Cyclic Voltammetry (CV) | Redox Behavior | The process is typically irreversible, indicating that the oxidized/reduced species is not stable on the timescale of the experiment. |
| Effect of pH | Peak Potential Shift | The peak potential often shifts with pH, indicating the involvement of protons in the electrode reaction. |
Data adapted from a study on the electrochemical sensing of Sunset Yellow. mdpi.com
Integration of Multi-Modal Analytical Platforms
While each analytical technique provides valuable information, a comprehensive understanding of a compound like this compound is best achieved through the integration of multiple analytical platforms. acs.orgresearchgate.net This multi-modal approach combines the strengths of different techniques to provide a more complete picture of the compound's identity, purity, structure, and properties.
For the characterization of complex organic dyes, a combination of chromatographic and spectroscopic methods is often employed. acs.org For example, High-Performance Liquid Chromatography (HPLC) can be coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS). acs.org This hyphenated technique, HPLC-DAD-MS, allows for the separation of the components of a mixture (HPLC), their characterization based on their UV-Vis absorption spectra (DAD), and the determination of their molecular weight and fragmentation pattern (MS). acs.org
Furthermore, spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the functional groups present in the molecule, complementing the structural data from X-ray crystallography. conicet.gov.ar By integrating data from TLC, HPLC-MS, FTIR, Raman, and electrochemical analyses, a detailed and robust characterization of this compound can be achieved, ensuring its quality and providing a deeper understanding of its chemical nature. This holistic approach is crucial in both industrial quality control and academic research. researchgate.net
Environmental Chemical Pathways and Fate
Photochemical Degradation Pathways in Environmental Media
Photochemical degradation, or photolysis, is a primary pathway for the transformation of dye molecules in the aquatic environment upon exposure to sunlight. This process involves the absorption of light energy, leading to the excitation of the dye molecule and subsequent chemical reactions, often involving reactive oxygen species (ROS).
The photocatalytic degradation of various yellow dyes has been extensively studied. For instance, the degradation of Reactive Yellow 145 (RY 145) using a TiO2-coated non-woven fiber photocatalyst under UV irradiation follows a pathway influenced by several operational parameters. scirp.org The process is enhanced in acidic conditions, with maximum decolorization observed at a pH of 3. scirp.org The addition of an oxidant like hydrogen peroxide (H2O2) can increase the degradation rate by generating more hydroxyl radicals, which are potent oxidizing agents. scirp.org However, an excess of H2O2 can have an inhibitory effect. scirp.org The initial concentration of the dye also plays a crucial role; higher concentrations can reduce the efficiency of photocatalytic degradation as the dye molecules themselves absorb a significant amount of UV light, preventing it from reaching the catalyst surface. scirp.org
Similarly, studies on Reactive Yellow 17 (RY 17) have shown that its disappearance in a TiO2 slurry under UV irradiation follows pseudo-first-order kinetics. nih.gov The presence of oxygen, hydrogen peroxide, and persulphate ions was found to influence the rate of degradation. nih.gov The mineralization of the dye leads to the formation of CO2, SO4(2-), NO3-, and NH4+ ions. nih.gov
Table 1: Factors Influencing Photocatalytic Degradation of Reactive Yellow 145
| Parameter | Optimal Condition | Effect on Degradation Rate |
|---|---|---|
| pH | Acidic (pH 3) | Maximum efficiency of decolorization. scirp.org |
| Initial Dye Concentration | Low | Higher efficiency at lower concentrations. scirp.org |
| Hydrogen Peroxide (H2O2) | Optimal concentration (e.g., 3 mol/l) | Enhancement of degradation. scirp.org |
| Inorganic Ions | Varies (e.g., and increase rate, CH3COO− and decrease rate) | Can either enhance or inhibit the reaction. scirp.org |
Biotransformation and Biodegradation Mechanisms
Biotransformation and biodegradation are critical processes in the natural attenuation of dye pollutants, mediated by microorganisms such as bacteria and fungi. These organisms possess enzymes that can break down the complex structures of dyes.
For azo dyes like Disperse Yellow 3, the initial step in biodegradation is often the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions. This process results in the formation of aromatic amines, which may be further degraded under aerobic conditions. Some bacterial strains have demonstrated the ability to degrade nitrate (B79036) ester explosives and the nitroaromatic explosive 2,4,6-trinitrotoluene (B92697) (TNT), which involves flavin-dependent oxidoreductases related to the old yellow enzyme (OYE). core.ac.uknih.gov These enzymes can reduce the aromatic ring of the molecule. core.ac.uknih.gov
The biotransformation of TNT, for example, can proceed through different pathways, with some enzymes yielding products indicative of the reduction of the aromatic ring. core.ac.uknih.gov This suggests that microbial consortia in soil and sediment could potentially degrade aromatic compounds like dye intermediates.
Chemical Stability and Degradation Kinetics
The chemical stability of a dye determines its persistence in the environment. Disperse Yellow 3 is a solid that decomposes at 192–195°C. nih.gov It is soluble in organic solvents like acetone (B3395972) and ethanol (B145695) but has low solubility in water. nih.gov Azo compounds can be explosive when suspended in air at certain concentrations and are incompatible with strong oxidizing agents and strong acids. noaa.gov
The degradation kinetics of yellow dyes often follow pseudo-first-order models, particularly in photocatalytic and ozonation processes. For Reactive Yellow 17, the ozonation process showed that the apparent rate constant increased with both the applied ozone dosage and higher pH values, while it decreased with a higher initial dye concentration. dergipark.org.tr Similarly, the photocatalytic degradation of RY 17 was also found to follow pseudo-first-order kinetics. nih.gov The degradation of carotenoids in annatto (B74696) dye wastewater by an O3/H2O2 process also exhibited pseudo-first-order kinetics, with rate constants ranging from 0.0310 to 0.0805 min−1. mdpi.com
Table 2: Degradation Kinetics of Various Yellow Dyes
| Dye | Degradation Process | Kinetic Model | Key Findings |
|---|---|---|---|
| Reactive Yellow 17 | Ozonation | Pseudo-first-order | Rate constant increases with ozone dose and pH. dergipark.org.tr |
| Reactive Yellow 17 | Photocatalysis (TiO2/UV) | Pseudo-first-order | Rate constant decreases with increasing initial dye concentration. nih.gov |
| Reactive Yellow 145 | Photocatalysis (TiO2/UV) | Langmuir-Hinshelwood | Degradation decreases with increasing initial concentration. scirp.org |
| Annatto Dye (Carotenoids) | O3/H2O2 | Pseudo-first-order | Rate constants varied from 0.0310 to 0.0805 min−1. mdpi.com |
Sorption and Mobility in Complex Environmental Systems
The mobility of dyes in the environment is largely controlled by their sorption to soil and sediment particles. Sorption processes, which include adsorption and absorption, can retard the transport of dyes in the subsurface, but also create a long-term source of contamination.
Studies on the sorption of herbicides like atrazine (B1667683) in Red-Yellow Latosol have shown that organic matter plays a crucial role in the sorption process. scielo.br The Freundlich isotherm model is often used to describe the sorption of organic pollutants in soil. The sorption coefficient (Kf) and the normalized sorption coefficient based on organic carbon content (Koc) are key parameters. For atrazine, Kf values were observed to decrease with increasing soil depth, corresponding to lower organic matter content. scielo.br Desorption studies indicated that atrazine has low mobility in the topsoil horizon with higher organic matter. scielo.br
Similarly, the mobility of cadmium (Cd) in soil was found to be influenced by irrigation with different water sources, which altered soil properties and consequently the sorption and desorption of Cd. nih.gov These findings suggest that the fate of yellow dyes in soil will also be highly dependent on soil composition, particularly organic matter content, and the chemistry of the pore water.
Table 3: Sorption Coefficients for Atrazine in Red-Yellow Latosol
| Soil Horizon | Kf | Koc |
|---|---|---|
| A | 2.592 | 143.81 |
| C | 0.188 | 37.76 |
Adapted from studies on atrazine, illustrating the role of soil horizons in sorption. scielo.br
Ecological Impact of Chemical Transformations
The transformation of dye molecules in the environment does not always lead to complete mineralization. The formation of intermediate degradation products can have its own ecological consequences.
The degradation of azo dyes, for instance, can lead to the formation of aromatic amines. Some of these amines are known to be more toxic and carcinogenic than the parent dye molecule. Disperse Yellow 3 has been identified as a carcinogen in male rats and female mice. cir-safety.org While mutagenicity has been observed in several systems, the effect of metabolic activation is inconsistent. cir-safety.org
The ecological impact of these transformations extends to various trophic levels. The release of dye-containing wastewater can affect aquatic ecosystems by reducing light penetration, which in turn impacts photosynthetic organisms. The toxicity of the parent dye and its degradation byproducts can also have adverse effects on aquatic fauna and flora. Furthermore, the presence of these compounds in water bodies can pose a risk to human health if the water is used for drinking or recreation.
Cutting Edge Applications in Chemical Sciences
Role as a Precursor or Reagent in Complex Organic Synthesis
A thorough search of chemical synthesis literature did not reveal any specific compound named "Yellow RFS" being utilized as a key precursor or reagent. While many yellow-colored compounds serve as building blocks in organic synthesis, the specific designation "this compound" is not associated with any documented synthetic pathways. orgsyn.orgnsw.gov.auorgsyn.org
Development of Novel Functional Materials
The development of novel functional materials often involves the incorporation of specific chemical moieties to impart desired properties. unige.itfunctmaterials.org.ua However, there is no evidence in the available literature of a compound known as "this compound" being used in the creation of new functional materials. Research in this area is extensive, covering materials for electronics, photonics, and energy, but "this compound" is not mentioned. dcu.ie
Applications in Sensing and Detection Technologies
Chemical sensors and detection technologies frequently employ compounds that exhibit a change in properties, such as color or fluorescence, in the presence of a target analyte. nih.gov While various yellow dyes and compounds are used in sensing applications, "this compound" is not specifically identified as a component in any described sensing or detection technology. researchgate.netmdpi.com
Contribution to Advanced Dye Chemistry and Color Science
The field of dye chemistry is vast, with numerous yellow dyes being of significant industrial and scientific importance. rsc.org Reactive dyes, for example, are a major class of synthetic dyes used in the textile industry. mdpi.com While the name "this compound" suggests a potential role as a dye, there is no information to substantiate its contribution to advanced dye chemistry or color science.
Mechanistic Probes in Biochemical Systems
Chemical compounds can serve as probes to investigate biological processes. researchgate.netnih.gov For instance, nucleotide analogs are used to study the mechanisms of viral polymerases. acs.org The Reading Frame Surveillance (RFS) hypothesis in molecular biology is a theoretical framework, but there is no indication that a chemical compound named "this compound" is used as a tool to probe this or other biochemical systems.
Pervasive Challenges and Future Research Trajectories
Advancements in Sustainable Synthesis and Processing
The traditional synthesis of azo dyes, including Yellow RFS, involves diazotization of a primary aromatic amine followed by an azo coupling reaction. jchemrev.comchemicalnote.com This process often requires harsh conditions, such as low temperatures and the use of strong acids and alkalis, which can generate significant chemical waste. rsc.orgtandfonline.com The development of sustainable and "green" synthesis methods is a critical area of ongoing research.
Key advancements in this area include:
Solvent-Free and Catalyst-Based Methods: Researchers are exploring solvent-free synthesis using techniques like grinding. rsc.orgtandfonline.com The use of reusable solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), offers a greener alternative by simplifying the reaction and purification processes, as well as enabling catalyst recycling. rsc.orgtandfonline.comresearchgate.net
Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a rapid and efficient method for producing unsymmetrical azo dyes. nih.gov This technique can significantly reduce reaction times and improve yields, offering a more energy-efficient pathway compared to conventional heating. nih.gov
Enzymatic and Photocatalytic Synthesis: The use of enzymes and photocatalysts represents a frontier in sustainable dye synthesis. psu.educhemrevlett.com While primarily investigated for dye degradation, the principles of biocatalysis and photocatalysis are being explored for the synthesis of azo compounds, promising milder reaction conditions and higher selectivity. psu.educhemrevlett.comnih.gov For instance, photocatalysts like zinc oxide (ZnO) have been used in conjunction with azo dyes. chemrevlett.comchemrevlett.com
Table 1: Comparison of Synthesis Methods for Azo Dyes
| Method | Advantages | Disadvantages |
|---|---|---|
| Traditional Synthesis | Well-established, high yield for many dyes | Use of harsh chemicals, significant waste generation, often requires low temperatures |
| Solvent-Free Grinding | Reduced solvent use, simplified workup, environmentally benign rsc.orgtandfonline.com | May not be suitable for all dye structures, potential for localized overheating |
| Microwave-Assisted | Rapid reaction times, high yields, energy efficient nih.gov | Requires specialized equipment, potential for pressure buildup |
| Catalytic (Solid Acid) | Reusable catalyst, mild reaction conditions, reduced waste rsc.orgtandfonline.comresearchgate.net | Catalyst deactivation over time, potential for metal leaching |
| Enzymatic/Photocatalytic | Highly specific, mild conditions, environmentally friendly psu.educhemrevlett.com | Enzyme stability can be an issue, photocatalytic efficiency may vary |
Deeper Understanding of Complex Reaction Networks
The formation of this compound and other azo dyes is governed by a well-known reaction network, primarily the diazotization of an aromatic amine and the subsequent coupling with an electron-rich species. jchemrev.comjove.com However, the reactivity of these dyes extends beyond their synthesis.
Future research aims to unravel more complex aspects of their reaction networks:
Azo-Hydrazone Tautomerism: Many azo dyes can exist in equilibrium with their hydrazone tautomers. nih.gov This tautomerism is influenced by the solvent, pH, and the electronic nature of the substituents on the aromatic rings. nih.govacademie-sciences.fr Understanding and controlling this equilibrium is crucial as the two forms can have different colors, properties, and stabilities. nih.gov
Degradation Pathways: The degradation of azo dyes, either through environmental factors or in wastewater treatment processes, involves complex reaction networks. Advanced oxidation processes, such as those using UV/H₂O₂, generate highly reactive species like hydroxyl radicals that break down the dye molecule. researchgate.netdergipark.org.tr Elucidating these degradation pathways is essential for developing effective remediation technologies. nih.govresearchgate.net
Reaction with Biomolecules: The interaction of azo dyes and their metabolites with biological macromolecules is a significant area of study, particularly concerning their potential health effects. mdpi.com Research is focused on understanding the mechanisms of these interactions to assess their toxicological profiles.
Bridging Theoretical and Experimental Chemical Research
The synergy between computational chemistry and experimental work is accelerating our understanding of azo dyes. Theoretical models can predict molecular properties and reaction mechanisms, which can then be validated through laboratory experiments.
Key areas where this bridge is being strengthened include:
Predicting Spectroscopic Properties: Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to simulate UV-Vis, NMR, and IR spectra of azo dyes. mdpi.comscilit.com These theoretical spectra can be compared with experimental data to confirm the structure of newly synthesized dyes and to understand the electronic transitions responsible for their color. academie-sciences.frmdpi.comscilit.com
Modeling Reaction Mechanisms: Quantum chemical calculations can provide insights into the energy barriers and transition states of reactions, such as the azo-hydrazone tautomerism and the thermal cis-to-trans isomerization of the azo group. researchgate.net This helps in understanding the factors that control reaction rates and product distributions.
Structure-Property Relationships: By computationally screening a large number of potential dye structures, researchers can predict their properties before undertaking their synthesis. This aids in the rational design of new dyes with desired characteristics, such as specific colors, enhanced stability, or improved affinity for certain substrates.
Development of Next-Generation Analytical Tools
The detection and characterization of azo dyes like this compound in various matrices, from industrial effluents to consumer products, require sensitive and reliable analytical methods. While traditional techniques like chromatography and UV-Vis spectroscopy are widely used, there is a drive towards developing more advanced analytical tools. lgcstandards.com
Future developments are likely to focus on:
Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS) provides a powerful tool for the separation, identification, and quantification of azo dyes and their metabolites, even at trace levels. jchemrev.com
Advanced Spectroscopic Methods: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) offer enhanced sensitivity for the detection of dyes. researchgate.net The development of novel SERS substrates could further improve the detection limits for these compounds. researchgate.net
Biosensors and Miniaturized Analytical Systems: The creation of biosensors based on enzymes or antibodies that specifically recognize certain azo dyes could lead to rapid and portable detection methods. Miniaturized systems, such as lab-on-a-chip devices, could enable on-site analysis of environmental and food samples.
Exploration of Novel Interdisciplinary Applications
While the primary application of this compound and other azo dyes is in coloration, their unique chemical structures and properties are being explored for a range of novel interdisciplinary applications. jchemrev.comresearchgate.net
Emerging areas of application include:
Materials Science: Azo dyes are being investigated for their use in advanced materials. For example, the incorporation of azo compounds into polymers can lead to materials with photoresponsive properties, where light can be used to switch the azo group between its cis and trans isomers, altering the material's properties. There is also research into using composites containing azo dyes in the development of nanogenerators. chemicalnote.com
Biomedical and Pharmaceutical Fields: The biological activity of some azo compounds has led to research into their potential as therapeutic agents. digitellinc.comrsc.org For example, certain azo derivatives have shown antimicrobial and anticancer properties. digitellinc.comrsc.org They are also used in drug delivery systems and as biological stains. mdpi.comsmolecule.com
Analytical Chemistry: Beyond their analysis, some azo dyes are used as analytical reagents themselves. jchemrev.com Their color change in response to pH or the presence of specific metal ions makes them useful as indicators in titrations and as chromogenic reagents in spectrophotometric analysis. jchemrev.com The interaction with various ions can lead to the formation of metal complexes. jchemrev.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
